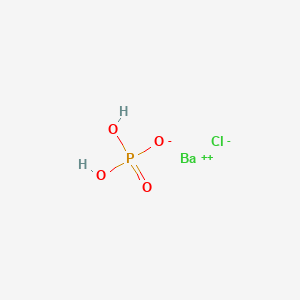
Barium chloride dihydrogen phosphate (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium chloride dihydrogen phosphate (1/1/1) is an inorganic compound composed of barium, chlorine, and dihydrogen phosphate ions. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium chloride dihydrogen phosphate can be synthesized through the reaction of barium chloride with phosphoric acid. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, barium chloride dihydrogen phosphate is produced by reacting barium chloride with phosphoric acid in large-scale reactors. The reaction mixture is then filtered, and the product is purified through crystallization or precipitation methods.
Types of Reactions:
Precipitation Reactions: Barium chloride dihydrogen phosphate can undergo precipitation reactions when mixed with solutions containing sulfate or carbonate ions, forming insoluble barium sulfate or barium carbonate.
Acid-Base Reactions: It can act as a weak acid in aqueous solutions, reacting with strong bases to form barium salts and water.
Common Reagents and Conditions:
Sulfate Ions: Used in precipitation reactions to form barium sulfate.
Strong Bases: Such as sodium hydroxide, used in acid-base reactions.
Major Products:
Barium Sulfate: Formed from precipitation reactions with sulfate ions.
Barium Salts: Formed from acid-base reactions with strong bases.
Chemistry:
Catalysis: Barium chloride dihydrogen phosphate is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology:
Buffer Solutions: It is used in the preparation of buffer solutions to maintain pH stability in biological experiments.
Medicine:
Diagnostic Agents: Barium compounds, including barium chloride dihydrogen phosphate, are used in medical imaging techniques such as X-ray imaging to enhance contrast.
Industry:
Stabilizers: It is used as a stabilizer in the production of certain plastics and polymers to prevent degradation.
Mécanisme D'action
Barium chloride dihydrogen phosphate exerts its effects through various mechanisms depending on its application. In catalysis, it provides active sites for chemical reactions to occur. In buffer solutions, it maintains pH stability by neutralizing excess acids or bases. In medical imaging, barium compounds enhance contrast by absorbing X-rays.
Comparaison Avec Des Composés Similaires
Barium Phosphate: Another barium-containing compound with similar applications in catalysis and buffer solutions.
Barium Sulfate: Used primarily in medical imaging due to its high density and ability to absorb X-rays.
Uniqueness: Barium chloride dihydrogen phosphate is unique due to its combination of barium, chlorine, and dihydrogen phosphate ions, which provide distinct chemical properties and applications. Its ability to act as both a catalyst and a stabilizer makes it versatile in various fields.
Propriétés
Numéro CAS |
64060-51-1 |
|---|---|
Formule moléculaire |
BaClH2O4P |
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
barium(2+);dihydrogen phosphate;chloride |
InChI |
InChI=1S/Ba.ClH.H3O4P/c;;1-5(2,3)4/h;1H;(H3,1,2,3,4)/q+2;;/p-2 |
Clé InChI |
DIKMUOPAYZREDS-UHFFFAOYSA-L |
SMILES canonique |
OP(=O)(O)[O-].[Cl-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


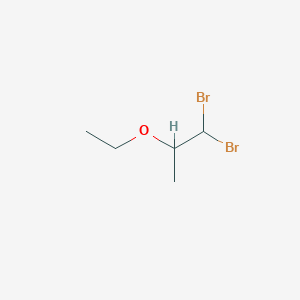
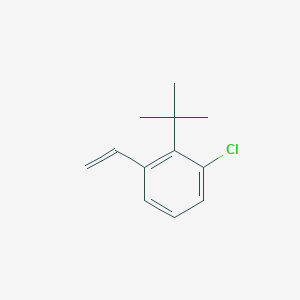
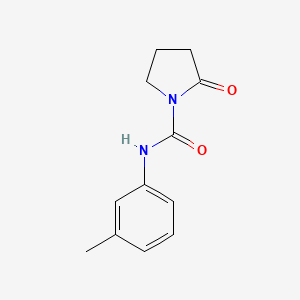
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
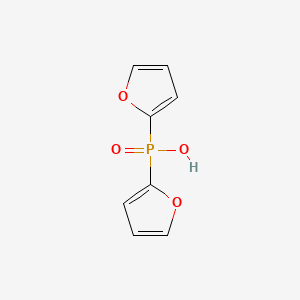
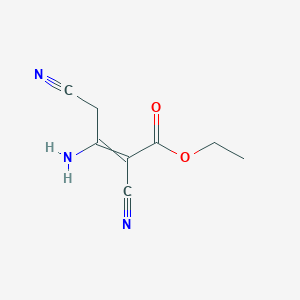

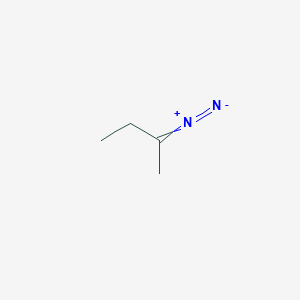
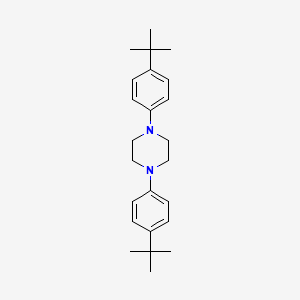
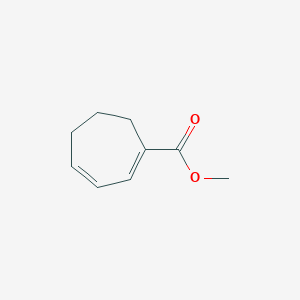
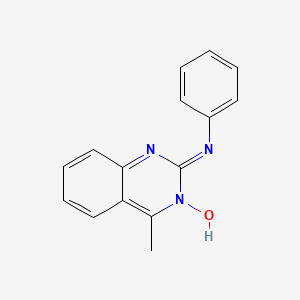

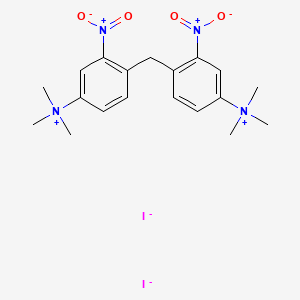
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)
